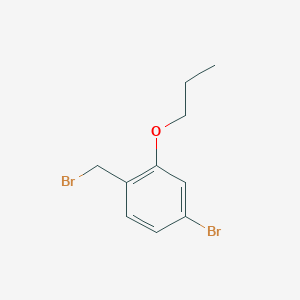

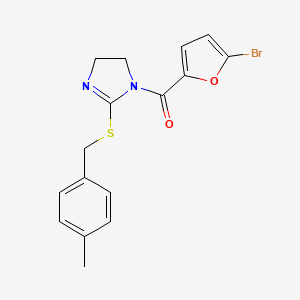

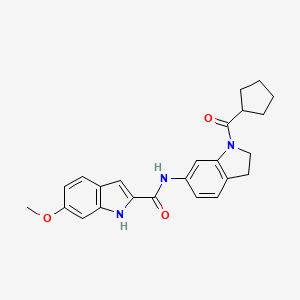

2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide" is a derivative of acetamide with potential biological activities. The structure of this compound suggests that it may have interactions with various biological targets due to the presence of a pyrimidine ring, which is a common feature in many pharmaceutical agents. The bromophenyl group may also contribute to its activity profile by influencing the compound's binding affinity to different receptors or enzymes.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives was achieved in five steps using methyl 3-methoxy-5-methylbenzoate as a key intermediate . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the specific substituents of the target molecule.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and LC-MS, as well as by X-ray crystallography . These techniques can provide detailed information about the molecular geometry, intermolecular interactions, and the presence of specific functional groups. For example, the crystal structure of a related compound exhibited intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the molecular conformation .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a pyrimidine ring and a bromophenyl group in the compound suggests that it could participate in nucleophilic substitution reactions, where the bromine atom could be displaced by other nucleophiles. Additionally, the amide group could be involved in hydrolysis reactions under certain conditions, leading to the formation of the corresponding carboxylic acid and amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a pyrimidine ring and substituents like bromophenyl can affect these properties by altering the compound's polarity and intermolecular forces. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be predicted using in silico methods such as molecular docking and drug-likeness analysis based on Lipinski's rule .

Relevant Case Studies

Several studies have evaluated the biological activities of acetamide derivatives. For instance, certain derivatives have shown anticancer activity against a panel of 60 cancer cell lines , while others have been investigated for their anticonvulsant and antimicrobial activities . The compound with a 4-bromophenyl substituent demonstrated significant anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats . These case studies highlight the potential therapeutic applications of acetamide derivatives and provide a basis for further investigation of the compound "2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide".

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. Specifically, compounds with a 4-bromophenyl substituent demonstrated notable activity, suggesting that bromophenyl acetamide derivatives, including structures similar to the queried compound, could be promising candidates for anticonvulsant drug development (Severina et al., 2020).

Antimicrobial Activity

Compounds featuring pyrimidinone and thiophene rings have been synthesized for their antimicrobial properties. The use of 2-chloro-6-ethoxy-4-acetylpyridine as a starting material led to a series of compounds with good antibacterial and antifungal activities, comparable to standard drugs. This suggests that pyrimidinone derivatives, similar to the compound , could have useful antimicrobial applications (Hossan et al., 2012).

Anticancer Activity

Derivatives of pyrazolopyrimidines have been investigated for their anticancer and anti-lipoxygenase activities. A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and showed cytotoxic activity against various cancer cell lines, indicating that pyrimidin-based compounds could be potential candidates for anticancer drug development (Rahmouni et al., 2016).

Molecular Docking Studies

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural analysis through molecular docking against the VEGFr receptor demonstrated anticancer potential. This study highlights the importance of structural analysis and molecular docking in identifying potential biological activities of novel compounds, including those structurally related to the queried compound (Sharma et al., 2018).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c15-12-4-2-11(3-5-12)10-13(19)16-7-9-18-8-1-6-17-14(18)20/h1-6,8H,7,9-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUSANDKSNXBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541096.png)

![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2541099.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)

![3-[2-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride](/img/structure/B2541109.png)

![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)